3,5-Diacetyl-1,4-dihydrolutidine

Catalog No.
S600845
CAS No.
1079-95-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diacetyl-1,4-dihydrolutidine

CAS Number

1079-95-4

Product Name

3,5-Diacetyl-1,4-dihydrolutidine

IUPAC Name

1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3

InChI Key

SLZAMKNXRDJWLA-UHFFFAOYSA-N

SMILES

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C

Synonyms

3,5-diacetyl-1,4-dihydrolutidine

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C

The exact mass of the compound 3,5-Diacetyl-1,4-dihydrolutidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Diacetyl-1,4-dihydrolutidine is a specialized Hantzsch 1,4-dihydropyridine, a class of compounds recognized as synthetic mimics of the NADH coenzyme. It functions as a mild and selective organic reducing agent for transfer hydrogenations. The compound is perhaps most widely known as the specific yellow chromophore, often abbreviated as DDL, formed in the Hantzsch reaction used for the quantitative colorimetric determination of formaldehyde, notably in AATCC Test Method 112. It is typically supplied as a yellow to brown solid soluble in organic solvents such as ethanol and acetone, with limited solubility in water.

Substituting 3,5-Diacetyl-1,4-dihydrolutidine with more common Hantzsch esters, such as the diethyl ester (HEH, CAS 1149-23-1), is unreliable in practice. The electron-withdrawing acetyl groups at the 3 and 5 positions provide stronger conjugation and electronic stabilization of the dihydropyridine ring compared to the ester groups found on HEH. This fundamental electronic difference alters the compound's oxidation potential and, consequently, its reactivity and selectivity as a reducing agent. For analytical applications, substitution is impossible; the specific diacetyl structure is essential for forming the chromophore required for quantitative formaldehyde detection via UV-Vis spectrophotometry. Procuring this specific diacetyl form is therefore critical for both established analytical protocols and synthetic reactions requiring its distinct electronic profile.

Required Chromophore for Standardized Formaldehyde Analysis

This compound is the specific yellow product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), formed in the Hantzsch condensation reaction used for quantifying formaldehyde. Its distinct chromophoric properties result in a strong absorbance maximum at approximately 410 nm, which is the basis for its widespread use in analytical methods like the Nash reagent test and AATCC Test Method 112. Other Hantzsch esters, such as the common diethyl ester (HEH), do not form this specific chromophore and therefore cannot be used as substitutes in these established quantitative assays.

Evidence DimensionUV-Vis Absorbance Maximum (λmax)
Target Compound Data~410 nm
Comparator Or BaselineOther Hantzsch esters (e.g., HEH): Do not form the required chromophore for this assay.
Quantified DifferenceQualitatively distinct; only the target compound is functional for this application.
ConditionsAqueous solution, post-reaction with formaldehyde and ammonia source (Hantzsch reaction).

For buyers in quality control, environmental testing, or textile industries, this specific CAS number is non-negotiable for performing standardized formaldehyde measurements.

Altered Electronic Profile due to 3,5-Diacetyl Substitution

The reactivity of Hantzsch esters is governed by the electronic nature of the substituents at the 3 and 5 positions. Electron-withdrawing groups (EWGs) capable of resonance interaction, such as acetyl (COR), stabilize the 1,4-dihydropyridine core by extending conjugation. The acetyl groups on this compound are stronger EWGs than the ethoxycarbonyl (CO2R) groups on the common Hantzsch ester (HEH). This modification results in a different oxidation potential and tuned reactivity, making it a distinct choice for reductions where the standard HEH may not provide optimal yield or selectivity.

Evidence DimensionRelative Electron-Withdrawing Strength of 3,5-Substituents
Target Compound DataAcetyl groups (-COCH3): Stronger EWGs
Comparator Or BaselineDiethyl Hantzsch Ester (-CO2Et): Weaker EWGs
Quantified DifferenceQualitative difference in electronic stabilization and redox potential.
ConditionsGeneral principles of physical organic chemistry.

This provides a rationale for screening this compound in synthetic routes where other Hantzsch esters have failed or underperformed, justifying its procurement as a distinct chemical tool.

Defined Solubility for Organic-Phase Process Design

3,5-Diacetyl-1,4-dihydrolutidine is documented as being soluble in common organic solvents like ethanol and acetone while exhibiting limited solubility in water. This solubility profile makes it well-suited for homogeneous reactions in organic media. This contrasts with inorganic reducing agents like sodium borohydride or its derivatives, which often have poor solubility in non-polar organic solvents, creating processing and purification challenges. The defined organic solubility ensures predictable behavior in non-aqueous reaction systems.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in ethanol, acetone.
Comparator Or BaselineInorganic hydrides (e.g., NaBH4, NaBH3CN): Generally soluble in water or polar protic solvents, less soluble in many common organic solvents.
Quantified DifferenceDifferent solvent system compatibility, enabling homogeneous organic-phase reactions.
ConditionsStandard laboratory temperature and pressure.

For process development, selecting a reagent with appropriate solubility avoids issues with reaction heterogeneity, simplifies workup, and improves process control, making this a practical choice for organic-phase synthesis.

Core Reagent for Quantitative Formaldehyde Analysis

This compound is the material of choice for preparing the Nash reagent for the spectrophotometric determination of formaldehyde at ~410 nm. Its primary use is in quality control for textiles (AATCC Test Method 112), building materials, and environmental samples where accurate formaldehyde quantification is required by regulation or standard operating procedure.

Selective Reductions in Organic Synthesis

Due to its unique electronic profile conferred by the diacetyl groups, this reagent is a candidate for the reduction of activated C=C, C=O, and C=N bonds where common Hantzsch esters or borohydride reagents provide poor selectivity or undesired side reactions. It is particularly relevant in multi-step syntheses where fine-tuning the reducing power of the NADH mimic is necessary to achieve the desired outcome.

Homogeneous Transfer Hydrogenations in Organic Solvents

Its solubility in common organic solvents makes it a practical choice for transfer hydrogenation reactions conducted in non-aqueous media. This allows for cleaner reaction profiles and simpler downstream processing compared to using heterogeneous or poorly soluble inorganic hydride reagents for similar transformations.

XLogP3

0.8

UNII

414TNN4AH7

Wikipedia

3,5-diacetyl-1,4-dihydrolutidine

Dates

Last modified: 08-15-2023

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